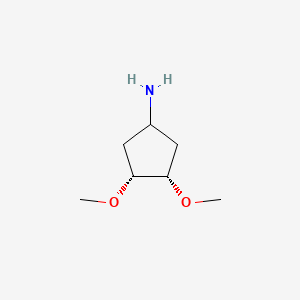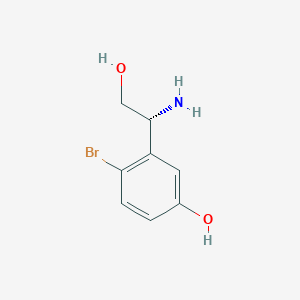![molecular formula C8H11BrN2 B13566252 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)
3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[1,2-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the bromination of 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine ring or to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted imidazo[1,2-a]pyridine derivative.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
Uniqueness
The presence of the bromine atom in 3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its specific electronic and steric properties can influence its interactions with biological targets, making it distinct from other halogenated derivatives.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3 |
Clé InChI |
GSIJQBIKDGLFAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2CCCCC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



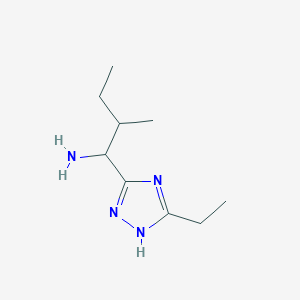
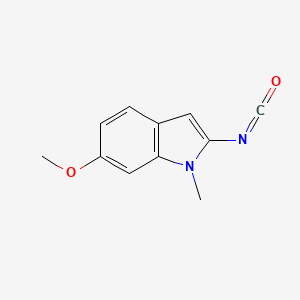
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
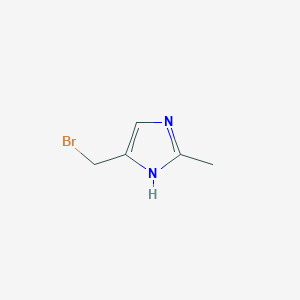
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)


